Cizolirtine citrate's molecular structure is characterized by its ability to interact with neuropeptide receptors. While specific structural data such as molecular formula and 3D conformation are not provided in the search results, it can be inferred that the compound's design allows for effective binding to receptors involved in bladder function regulation. The molecular weight and specific bonding characteristics would typically be analyzed using techniques like nuclear magnetic resonance spectroscopy or mass spectrometry, although such analyses were not detailed in the current sources.
Cizolirtine citrate participates in various chemical reactions primarily related to its pharmacological activity. As a modulator of neuropeptide release, it likely engages in receptor-ligand interactions that lead to downstream effects on bladder muscle contraction and relaxation. The exact chemical reactions involved during its therapeutic action are complex and would typically involve receptor activation leading to signal transduction pathways that regulate urinary function .
The mechanism of action of cizolirtine citrate involves modulation of neuropeptides such as substance-P and calcitonin gene-related peptide. These neuropeptides play critical roles in the signaling pathways that govern bladder overactivity. By inhibiting or enhancing the release of these peptides, cizolirtine citrate can effectively reduce symptoms of urgency and frequency associated with overactive bladder conditions. Clinical studies have shown significant reductions in urinary incontinence episodes among patients treated with cizolirtine citrate compared to placebo groups .
Cizolirtine citrate is presented as a white crystalline solid with high purity (99.9%). While detailed physical properties such as melting point, solubility, and stability under various conditions are not specified in the search results, these characteristics are crucial for understanding its formulation and storage requirements. Generally, compounds like cizolirtine citrate would be expected to exhibit solubility in common solvents used for pharmaceutical formulations .
Cizolirtine citrate has been primarily studied for its application in treating urinary incontinence secondary to overactive bladder syndrome. Clinical trials have demonstrated its effectiveness in reducing urinary urgency and frequency, making it a promising candidate for patients suffering from this condition. Additionally, ongoing research may explore its potential applications in other areas related to neuropeptide modulation, including pain management and other neurological disorders .
Cizolirtine citrate (5-{[(N,N-dimethylaminoethoxy)phenyl]methyl}-1-methyl-1H-pyrazol citrate) exerts its primary analgesic effects through the inhibition of pain-related neuropeptides in the spinal cord. Unlike traditional NSAIDs or opioids, it lacks prostaglandin synthesis inhibition or affinity for opioid receptors, indicating a novel mechanism of action [1].
Cizolirtine significantly suppresses the release of Substance P-like material (SPLM) and Calcitonin Gene-Related Peptide-like material (CGRPLM) from primary afferent neurons in the dorsal horn of the spinal cord:
Table 1: Cizolirtine's Inhibition of Neuropeptide Release
Experimental Model | Neuropeptide | Concentration/Dose | Reduction |
---|---|---|---|
Spinal cord slices (rat) | SPLM | 0.1 μM–0.1 mM | 25% |
Spinal cord slices (rat) | CGRPLM | 0.1–1.0 μM | 20% |
Intrathecal perfusion (rat) | SPLM | 0.1 mM | 50% |
Systemic administration (rat) | SPLM | 80 mg/kg i.p. | 50% |
This inhibition disrupts nociceptive signaling, as Substance P and CGRP are critical mediators of pain transmission from peripheral tissues to the CNS [3] [4].
Cizolirtine’s neuropeptide inhibition is mediated by presynaptic α₂-adrenoceptors on primary afferent terminals:
This identifies cizolirtine as a noradrenergic modulator rather than a direct receptor agonist.
Cizolirtine engages bulbo-spinal noradrenergic pathways to amplify its spinal effects:
Table 2: Pharmacological Antagonism of Cizolirtine’s Effects
Antagonist | Target | Effect on Cizolirtine | Experimental Outcome |
---|---|---|---|
Idazoxan | α₂-adrenoceptor | Blocks neuropeptide inhibition | Reversal of SPLM/CGRPLM suppression |
Desipramine | Norepinephrine reuptake | Attenuates analgesia | Reduced ED₅₀ in formalin test |
This supraspinal modulation synergizes with spinal neuropeptide inhibition for broad-spectrum antinociception.
Cizolirtine modifies long-term sensory adaptation in chronic pain states:
This plasticity modulation underpins its efficacy in neuropathic pain and OAB, where sensory neurons exhibit heightened neuropeptide expression.
Table 3: Cizolirtine in Disease Models Involving Sensory Plasticity
Disease Model | Key Effect | Functional Outcome |
---|---|---|
Diabetic neuropathy (rat) | Normalizes SP/CGRP release | Reversed thermal/mechanical hyperalgesia |
Acetic acid-induced cystitis (rat) | Restores bladder neuropeptide levels | ↓ Micturition frequency, ↑ Volume voided |
Formalin test (mouse) | Inhibits Phase II (central sensitization) | ED₅₀ = 2.31 mg/kg (vs. 13.8 mg/kg in Phase I) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0